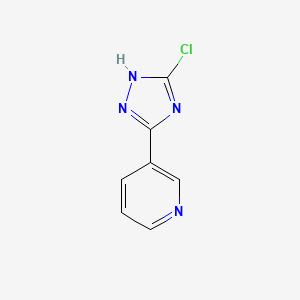

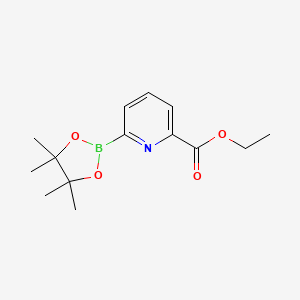

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine

Descripción general

Descripción

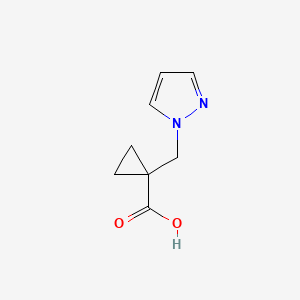

“4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are known to have various applications in biological, agricultural, and pharmaceutical fields .

Chemical Reactions Analysis

The chemical reactions involving “this compound” could be numerous and varied, depending on the reaction conditions and the presence of other reactants. As a derivative of pyridine, it might be expected to undergo reactions typical of pyridines, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .Aplicaciones Científicas De Investigación

Synthesis of Related Compounds : A key intermediate for the synthesis of the herbicide trifloxysulfuron is 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).

Fungicide Research : The compound fluazinam, which includes a similar trifluoromethylpyridine structure, has been studied for its crystal structure and intermolecular interactions, relevant to its application as a fungicide (Youngeun Jeon et al., 2013).

Antimicrobial Activity : Research on the synthesis and antimicrobial activity of new quinazolinones derivatives, which involve similar chemical structures, indicates potential applications in antibacterial and antifungal treatments (G. Naganagowda & A. Petsom, 2011).

Potential Calcium-Channel Antagonist Activity : Studies on 1,4-dihydropyridine derivatives, including compounds with similar structures, have indicated potential calcium modulatory properties, relevant in medical research (A. Linden et al., 2011).

Medicinal Chemistry Research : The synthesis of a 5-aza-derivative of 2,2-difluorobenzodioxole, closely related in structure, highlights its potential use in medicinal chemistry, especially in the development of metabolically stable derivatives (M. P. Catalani et al., 2010).

Regioexhaustive Functionalization : The conversion of similar chloro- and bromo-(trifluoromethyl)pyridines into carboxylic acids and other derivatives shows its applications in organic synthesis and functionalization studies (F. Cottet et al., 2004).

Photoinduced Direct 4-pyridination : The photo-irradiated direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine, using similar pyridine derivatives, suggests potential applications in the construction of biologically active molecules (T. Hoshikawa & M. Inoue, 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase is a protein involved in DNA repair and replication, and its inhibition can lead to the disruption of these processes, potentially making it a target for anticancer therapies .

Mode of Action

These interactions can lead to conformational changes in the target proteins, disrupting their normal function .

Biochemical Pathways

If it acts as a wrn helicase inhibitor, it could potentially affect dna repair and replication pathways .

Result of Action

Related compounds have shown antifungal activity against various fungal strains . If 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine shares similar properties, it may also exhibit antifungal activity.

Safety and Hazards

As with any chemical compound, “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” should be handled with care. It could potentially cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with appropriate personal protective equipment, and used only in a well-ventilated area .

Direcciones Futuras

The future directions for research on “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” could include further exploration of its synthesis, its physical and chemical properties, and its potential applications. For instance, it could be interesting to investigate its potential uses in pharmaceuticals, given the biological activity of many pyridine derivatives .

Propiedades

IUPAC Name |

2-chloro-4-phenylmethoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-12-11(13(15,16)17)10(6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMBMVNNRFKZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)